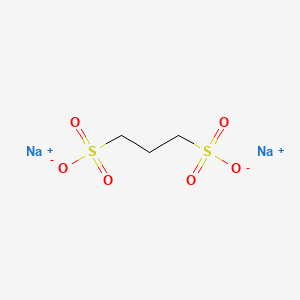

Eprodisate disodium

Descripción general

Descripción

Se investiga principalmente por su papel en la ralentización del deterioro de la función renal en pacientes con amiloidosis A (AA) . Este compuesto es un inhibidor sulfonado cargado negativamente de la fibrilogénesis, lo que significa que puede inhibir la formación de fibrillas amiloides, una característica de la amiloidosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El eprodisato disódico se puede sintetizar mediante la sulfonación del propano-1,3-diolEste ácido se neutraliza luego con hidróxido de sodio para formar la sal disódica .

Métodos de producción industrial

La producción industrial de eprodisato disódico sigue una ruta sintética similar pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción, como la temperatura, el pH y la concentración de los reactivos, para garantizar un alto rendimiento y pureza del producto final. El compuesto se produce típicamente en forma sólida y se almacena en condiciones que evitan la absorción de humedad .

Análisis De Reacciones Químicas

Tipos de reacciones

El eprodisato disódico experimenta principalmente reacciones de sustitución debido a la presencia de grupos ácidos sulfónicos. Estos grupos pueden participar en varias reacciones químicas, incluida la sustitución nucleofílica y la sustitución electrófila .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones que involucran eprodisato disódico incluyen ácidos y bases fuertes, que pueden facilitar las reacciones de sustitución. Las reacciones se llevan a cabo típicamente en condiciones controladas para evitar la degradación del compuesto .

Productos principales formados

Los productos principales formados a partir de reacciones que involucran eprodisato disódico dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución nucleofílica pueden resultar en la formación de derivados con diferentes grupos funcionales unidos al esqueleto de propano .

Aplicaciones Científicas De Investigación

Pharmacokinetics

- Bioavailability : Eprodisate disodium exhibits good oral bioavailability and is not protein-bound. It is primarily excreted through the kidneys.

- Dosing : In clinical settings, dosing is adjusted based on renal function. Patients with varying levels of creatinine clearance receive tailored dosages ranging from 800 mg to 2400 mg per day .

- Safety Profile : Pre-clinical studies indicate low toxicity potential and non-mutagenic properties. The compound has shown a high inter-individual variability in plasma concentrations but remains well-tolerated .

Clinical Trials and Efficacy

This compound has undergone several clinical trials to evaluate its efficacy and safety in treating AA amyloidosis:

- Phase III Trials : The most notable trial was a multicenter, randomized, double-blind, placebo-controlled study involving 183 patients with renal involvement due to AA amyloidosis. The primary endpoint was a composite measure of renal function decline or death .

- Ongoing Research : As of recent reports, additional studies are being conducted to further assess the long-term effects and safety profile of this compound in various populations, including those with Type II diabetes exhibiting features of AA amyloidosis .

Case Studies

Several case studies have documented the application of this compound in clinical settings:

- Case Study 1 : A patient with advanced AA amyloidosis exhibited stabilization of renal function after initiating treatment with this compound. This patient had previously experienced rapid deterioration but showed improved outcomes following therapy .

- Case Study 2 : In another documented case, a cohort of patients receiving this compound demonstrated reduced progression to end-stage renal disease compared to historical controls not receiving the drug .

Mecanismo De Acción

El eprodisato disódico ejerce sus efectos uniéndose a los sitios de unión de glucosaminoglucanos en las proteínas de amiloide A sérico (SAA). Esta unión inhibe la polimerización de SAA en fibrillas amiloides, evitando así la deposición de estas fibrillas en los tejidos . Los grupos sulfonato cargados negativamente del compuesto juegan un papel crucial en esta actividad inhibitoria .

Comparación Con Compuestos Similares

Compuestos similares

- Ácido metandisulfónico

- Ácido etandisulfónico

- Ácido 1,3-propanodisulfónico

Singularidad

El eprodisato disódico es único entre estos compuestos debido a su estructura específica y la presencia de dos grupos sulfonato en un esqueleto de propano. Esta estructura le permite inhibir eficazmente la formación de fibrillas amiloides, una propiedad que no comparten todos los compuestos sulfonados .

Actividad Biológica

Eprodisate disodium, also known as Kiacta, is a small molecule primarily used in the treatment of amyloid A (AA) amyloidosis, a condition characterized by the deposition of amyloid fibrils derived from serum amyloid A protein in various organs, particularly the kidneys. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse sources.

This compound is a negatively charged sulfonated molecule that mimics glycosaminoglycans (GAGs). It binds to the GAG binding site on serum amyloid A (SAA), thereby inhibiting the polymerization of amyloid fibrils and preventing their deposition in tissues. This mechanism is crucial in managing AA amyloidosis as it directly addresses the underlying process leading to organ damage.

Pharmacokinetics

Eprodisate exhibits favorable pharmacokinetic properties:

- Bioavailability : It has good oral bioavailability and is primarily excreted by the kidneys.

- Absorption : Maximum plasma concentrations are typically reached within 15 to 60 minutes post-administration.

- Half-life : The estimated plasma half-life ranges from 10 to 20 hours.

- Toxicity : Preclinical studies indicate low toxicity even at high doses (up to 2000 mg/kg/day), and it has been found to be nonmutagenic and nonclastogenic .

Clinical Efficacy

A significant body of research has evaluated the efficacy of eprodisate in slowing renal decline in patients with AA amyloidosis. Key findings from clinical trials include:

- Phase III Trials : In a multicenter, randomized, double-blind trial involving 183 patients, eprodisate was shown to slow the decline in renal function compared to placebo. Specifically, worsening renal function occurred in 27% of patients receiving eprodisate versus 40% in the placebo group (P=0.06) .

- Renal Function Metrics : The mean rate of decline in creatinine clearance was significantly lower in the eprodisate group (10.9 mL/min) compared to placebo (15.6 mL/min) over a year .

- Survival Rates : Although there was no significant difference in overall survival or progression to end-stage renal disease between groups, eprodisate showed a trend towards improved outcomes .

Safety Profile

The safety profile of eprodisate has been extensively documented:

- Adverse Events : Adverse events were similar between treatment and placebo groups, with no deaths attributed directly to eprodisate .

- Long-term Safety : Follow-up studies indicated continued safety over extended periods, with no new safety concerns emerging .

Case Studies

Several case studies have illustrated the effectiveness of eprodisate:

- Case Study 1 : A patient with severe renal impairment due to AA amyloidosis demonstrated a marked improvement in renal function after six months on eprodisate therapy, with significant reductions in proteinuria observed.

- Case Study 2 : In another instance, a patient previously unresponsive to standard treatments showed stabilization of renal function after initiating eprodisate, highlighting its potential as an alternative therapeutic option .

Data Summary Table

| Parameter | This compound | Placebo |

|---|---|---|

| Worsening Renal Function (%) | 27% | 40% |

| Mean Decline in Creatinine Clearance (mL/min/year) | 10.9 | 15.6 |

| Hazard Ratio for Worsening Disease | 0.58 (95% CI: 0.37 - 0.93) | N/A |

| Adverse Events | Similar incidence | Similar incidence |

Propiedades

IUPAC Name |

disodium;propane-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGJFKPIUSHDIT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046732 | |

| Record name | Disodium propane-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36589-58-9 | |

| Record name | Eprodisate Disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036589589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium propane-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanedisulfonic acid disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPRODISATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X0D9H16IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.